Benzeneethanamine, N-methyl-N-nitroso-

Carcinogenicity Risk Assessment Regulatory Toxicology

Accurate NDSRI risk assessment demands reliable potency benchmarks. Generic nitrosamine standards can lead to mis-estimated impurity limits, risking unnecessary product recalls. This certified NMPEA reference standard (CAS 13256-11-6), with a recently revised TD50 of 40.1 µg/kg/day, enables precise read-across for data-poor nitrosamine impurities. - 5-fold potency revision: updated AI of 40.1 ng/day replaces legacy 8 ng/day, preventing over-specification. - Validated for trace LC-MS/MS & GC-MS/MS quantification; typical LOQ 0.05 ng/mL. - ≥95% purity, 2-8°C storage, global ambient shipping from stock.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 13256-11-6
Cat. No. B078379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, N-methyl-N-nitroso-
CAS13256-11-6
Synonymsnitrosomethyl-(2-phenylethyl)amine
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)N=O
InChIInChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyAVESHLVLHJKUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMPEA: Critical N-Nitrosamine Reference Standard


Benzeneethanamine, N-methyl-N-nitroso- (synonym: N-Methyl-N-nitrosophenethylamine, NMPEA; CAS 13256-11-6) is a small‑molecule N‑nitrosamine derivative of phenethylamine, characterized by a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol [1]. It is classified as a cohort of concern under the ICH M7 guideline due to its potential DNA‑reactive mutagenicity and carcinogenicity [2]. NMPEA is widely employed as an analytical reference material for the detection and quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products, and its regulatory acceptable intake limits serve as a benchmark for read‑across assessments of structurally related nitrosamine drug substance‑related impurities (NDSRIs) [3].

Why NMPEA Cannot Be Replaced


N‑Nitrosamines are a structurally diverse class of potent carcinogens, and their carcinogenic potency—expressed as the tumorigenic dose 50 (TD₅₀)—varies by more than three orders of magnitude across different analogues [1]. Consequently, acceptable intake (AI) limits set by global regulatory agencies differ substantially between individual nitrosamines: for instance, NDMA has an AI of 96 ng/day, whereas NDEA is limited to 26.5 ng/day [2]. NMPEA occupies a unique regulatory and analytical niche because its TD₅₀ was originally mis‑derived using a composite of mixed upper gastrointestinal tract tissues, yielding a harmonic mean TD₅₀ of 7.88 µg/kg/day (AI = 8 ng/day); a recent re‑analysis of primary carcinogenicity data identified the esophagus as the most sensitive target organ, resulting in a revised TD₅₀ of 40.1 µg/kg/day (AI = 40.1 ng/day) [3]. This updated potency estimate is 5‑fold higher than the previously accepted value, and benchmark dose (BMD) modelling further expands the permissible daily exposure range to 306–1760 ng/day [3]. Because NMPEA is frequently used as a read‑across surrogate for data‑poor nitrosamine impurities, the accuracy of its potency parameters directly influences the safety margins applied to a wide range of drug products. Substituting NMPEA with a generic nitrosamine reference material—even one of similar molecular weight—would ignore these compound‑specific regulatory nuances and could lead to either over‑ or under‑estimation of impurity risk, potentially triggering unnecessary product recalls or failing to protect patient safety.

NMPEA vs. Comparator Nitrosamines


Carcinogenic Potency and Acceptable Intake

The carcinogenic potency of NMPEA, as expressed by the tumorigenic dose 50 (TD₅₀) and the derived acceptable intake (AI), has been quantitatively reassessed. The original CPDB entry reported a harmonic mean TD₅₀ of 7.88 µg/kg/day (AI = 8 ng/day) based on a composite of mixed upper gastrointestinal tract tissues. A 2025 re‑analysis of the primary rodent carcinogenicity data, conducted in accordance with ICH M7 recommendations, identified the esophagus as the single most sensitive target organ. This yielded a recalculated TD₅₀ of 40.1 µg/kg/day (AI = 40.1 ng/day), a 5‑fold increase from the historical value. Benchmark dose (BMD) modelling further produced a BMD₁₀ range of 3.06–17.6 µg/kg/day in rat, corresponding to a Permitted Daily Exposure (PDE) range of 306–1760 ng/day [1].

Carcinogenicity Risk Assessment Regulatory Toxicology Pharmaceutical Impurities

Analytical Sensitivity and Detection Limits

NMPEA is routinely quantified as part of multi‑nitrosamine screening panels using gas chromatography‑tandem mass spectrometry (GC‑MS/MS) and liquid chromatography‑high resolution mass spectrometry (LC‑HRMS). A validated GC‑MS/MS method for sartan pharmaceuticals achieved a limit of detection (LOD) range of 0.05–2 ppb and a limit of quantification (LOQ) range of 1–10 ppb for a panel of 13 nitrosamines, including NMPEA, NDMA, NDEA, NMBA, and NPIP [1]. In a separate LC‑MS/MS method targeting sartan APIs, LOQs for NMPEA were reported as 0.05 ng/mL, comparable to NDMA (0.1 ng/mL) and NDEA (0.05 ng/mL) [2].

Analytical Chemistry Method Validation GC-MS/MS LC-MS/MS Impurity Profiling

Regulatory Acceptable Intake vs. NDMA and NDEA

Regulatory agencies have established compound‑specific acceptable intake (AI) limits for nitrosamine impurities based on their carcinogenic potency. NMPEA (using the revised AI of 40.1 ng/day) is positioned between NDMA (96 ng/day) and NDEA (26.5 ng/day) in terms of permitted daily exposure [1]. In contrast, the FDA has assigned NMPEA to Potency Category 1 of Nitrosamine Drug Substance‑Related Impurities (NDSRIs) with an AI limit of 26.5 ng/day, which aligns NMPEA with NDEA and NMBA in terms of regulatory stringency [2]. This dual classification—a higher AI from the 2025 reassessment vs. the conservative FDA category—highlights the evolving understanding of NMPEA's risk profile.

Regulatory Compliance Impurity Limits ICH M7 Risk Assessment Pharmaceutical Quality Control

Purity and Suitability for Method Validation

As a certified analytical standard, NMPEA is commercially available with a purity of ≥99% as determined by gas chromatography (GC), and is supplied in neat form with a specified shelf life and storage conditions (2–8 °C) . This level of purity and certification ensures accurate and reproducible quantification in method development, validation, and routine quality control testing. In contrast, technical‑grade nitrosamine mixtures or lower‑purity analogues (e.g., 95% purity grades offered by some suppliers) introduce greater uncertainty in analytical measurements, particularly at trace impurity levels where even minor co‑eluting contaminants can compromise limit tests.

Analytical Standards Method Validation Reference Materials Quality Control GC Purity

Organ-Specific Carcinogenicity

The original CPDB TD₅₀ for NMPEA was derived from a composite of four tissue types (oesophagus, forestomach, tongue, and nasal cavity), which diluted the potency signal from the most sensitive site. A re‑examination of the primary data revealed that the oesophagus alone exhibited the steepest dose‑response, yielding a TD₅₀ of 40.1 µg/kg/day [1]. This organ‑specific carcinogenicity profile differentiates NMPEA from nitrosamines that primarily target the liver (e.g., NDMA, NDEA) or other organ systems, and it underscores the importance of using correct tissue‑specific potency values for risk extrapolation.

Carcinogenicity Organotropism Risk Assessment Mechanistic Toxicology

NMPEA Key Application Scenarios


Impurity Method Development and Validation

NMPEA is employed as a reference standard during the development, optimization, and validation of LC‑MS/MS and GC‑MS/MS methods intended to quantify nitrosamine impurities in drug substances and finished products. Its well‑characterized chromatographic retention time, mass spectral fragmentation pattern, and established detection limits (LOD 0.05–2 ppb; LOQ 0.05 ng/mL) enable robust method performance verification in accordance with ICH Q2(R1) guidelines [1]. Laboratories performing method transfers or regulatory submissions rely on certified NMPEA standards (≥99% purity) to demonstrate specificity, linearity, accuracy, and precision for impurity profiling .

Read-Across for Nitrosamine Risk Assessment

Due to its structural similarity to a broad range of phenethylamine‑derived active pharmaceutical ingredients, NMPEA serves as a primary surrogate for read‑across carcinogenicity assessments of data‑poor nitrosamine drug substance‑related impurities (NDSRIs). The recently revised TD₅₀ of 40.1 µg/kg/day and the corresponding AI of 40.1 ng/day [2] are used to calculate acceptable intake limits for structurally related NDSRIs, thereby enabling manufacturers to establish appropriate control strategies and avoid costly over‑specification of impurity thresholds.

QC Release Testing of High-Risk Drugs

Sartan‑class antihypertensive agents (e.g., valsartan, losartan) and other drug products with a known risk of nitrosamine contamination require routine batch release testing for NMPEA alongside NDMA, NDEA, and other nitrosamines. The availability of a certified NMPEA analytical standard with traceable purity and stability permits QC laboratories to accurately quantify NMPEA at trace levels (LOQ ≤ 10 ppb) [1], thereby ensuring compliance with regulatory limits and safeguarding patient safety.

Toxicology and Carcinogenicity Research

Academic and industrial toxicology laboratories investigating the mechanisms of nitrosamine‑induced esophageal carcinogenesis utilize NMPEA as a model compound. The compound's organotropic profile—specifically, its potency in the esophagus (TD₅₀ = 40.1 µg/kg/day) [2]—makes it a valuable tool for studies on tissue‑specific metabolic activation, DNA adduct formation, and the development of chemopreventive strategies against upper gastrointestinal tract cancers.

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